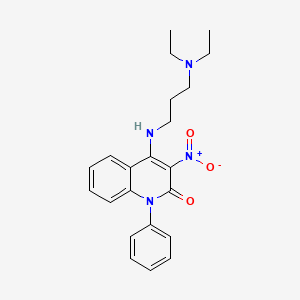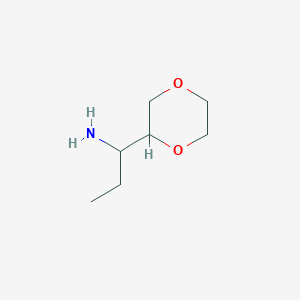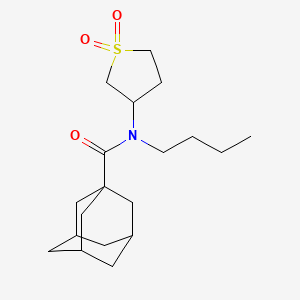![molecular formula C20H18FN5O4 B2386467 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1008930-29-7](/img/structure/B2386467.png)
2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. These compounds have received immense amounts of attention due to their unique electronic properties, which made them attractive scaffolds for catalysis and optical materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,3-triazole derivatives can be synthesized through a variety of methods. For instance, a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,3-triazole ring could confer unique electronic properties .Applications De Recherche Scientifique
Anticancer Effects and PI3K Inhibition
One study explored the modification of a structurally related compound as a PI3K inhibitor, highlighting its remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, researchers synthesized derivatives with potent antiproliferative activities and significantly reduced acute oral toxicity. This modification also retained inhibitory activity against PI3Ks and mTOR, suggesting potential as effective anticancer agents with lower toxicity (Xiao-meng Wang et al., 2015).
Antimicrobial Activities
Another study focused on the synthesis and evaluation of new 1,2,4-Triazole derivatives for their antimicrobial activities. Some of these newly synthesized compounds demonstrated good or moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007).
Analgesic and Anti-inflammatory Properties
Further research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds showed significant anti-inflammatory and analgesic activities. These compounds inhibited COX-1/COX-2 selectively and demonstrated potential as new leads for the development of analgesic and anti-inflammatory drugs (A. Abu‐Hashem et al., 2020).
Herbicidal Activities
In the agricultural sector, novel triazolinone derivatives were synthesized and evaluated for their herbicidal activities. These compounds, particularly those incorporating cyclic imide pharmacophores, displayed effective control over broadleaf weeds in rice fields, indicating their utility as postemergent herbicides (Yan-ping Luo et al., 2008).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds based on a 2h-benzo[d][1,2,3]triazole core have been characterized and tested in organic field-effect transistors (ofets) .
Mode of Action
It is suggested that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of similar compounds as semiconductors in ofet devices .
Result of Action
Similar compounds have shown to behave as p-type semiconductors .
Propriétés
IUPAC Name |
2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4/c1-11-3-8-15(30-2)14(9-11)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-6-4-12(21)5-7-13/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYULJCIKSXXKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2386391.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2386394.png)
![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)


![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)
![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)
